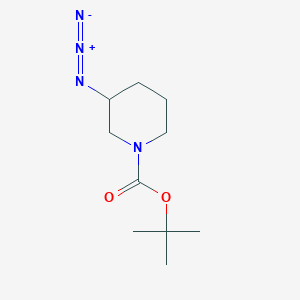

Tert-butyl 3-azidopiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-azidopiperidine-1-carboxylate is an organic compound that belongs to the class of azides. It is characterized by the presence of a tert-butyl group, an azido group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azidopiperidine-1-carboxylate typically involves the protection of the amine group in piperidine followed by azidation. One common method is to start with tert-butyl piperidine-1-carboxylate and introduce the azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-azidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Lithium Aluminum Hydride (LiAlH4): Used for reducing the azido group to an amine.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

Amines: Formed by the reduction of the azido group.

Triazoles: Formed by cycloaddition reactions involving the azido group.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-azidopiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: Used in the preparation of polymers and other advanced materials.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Wirkmechanismus

The mechanism of action of tert-butyl 3-azidopiperidine-1-carboxylate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The tert-butyl group provides steric protection, making the compound more stable and easier to handle .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-azidopiperidine-1-carboxylate

- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

- Tert-butyl 3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-azidopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desirable .

Biologische Aktivität

Tert-butyl 3-azidopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide functional group, which is known to participate in various chemical reactions, including click chemistry. Its structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 234.25 g/mol

- CAS Number : 103057-44-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with azide groups have been shown to inhibit various enzymes by modifying key amino acid residues. This can lead to the disruption of metabolic pathways in target organisms.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial activity against a range of bacteria and fungi. The azide group may enhance this activity through reactive intermediates formed during metabolic processing.

- Potential as a Drug Delivery Agent : The azide moiety allows for bioorthogonal reactions, making it a candidate for targeted drug delivery systems.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its derivatives. Here are some key findings:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various azide-containing compounds, including this compound. The compound demonstrated significant inhibition against E. coli with an IC50 value indicating effective concentration levels for potential therapeutic use.

Case Study 2: Cytotoxicity Assessment

In vitro studies conducted on HepG2 liver cancer cells revealed that this compound exhibited moderate cytotoxicity, suggesting potential applications in cancer therapy. The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.

Eigenschaften

IUPAC Name |

tert-butyl 3-azidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEDNWKXANROGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338223 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129888-61-5 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.